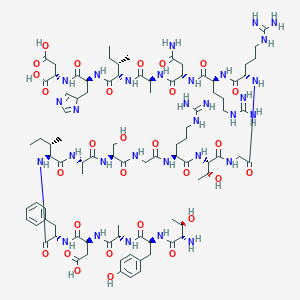

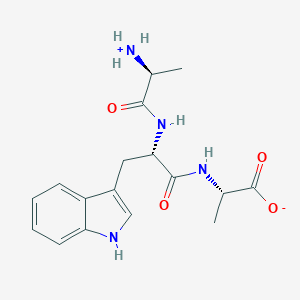

H-Ala-Trp-Ala-OH

説明

“H-Ala-Trp-Ala-OH” is a tripeptide composed of the amino acids alanine (Ala), tryptophan (Trp), and alanine (Ala) in that order . It is a synthetic compound .

Synthesis Analysis

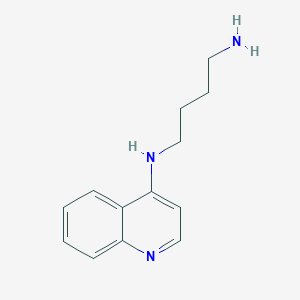

The synthesis of peptides like “H-Ala-Trp-Ala-OH” often involves the use of protected amino acids to prevent unwanted reactions . The amino and carboxyl groups are protected during synthesis to ensure the correct sequence of amino acids . The specific synthesis process for “H-Ala-Trp-Ala-OH” is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of “H-Ala-Trp-Ala-OH” is C14H17N3O3 . Its molecular weight is 275.31 . More detailed structural analysis like bond lengths, angles, and 3D structure are not provided in the available resources.Physical And Chemical Properties Analysis

“H-Ala-Trp-Ala-OH” is a solid at 20 degrees Celsius . It has a specific rotation [a]20/D of +14.0 to +16.0 deg (C=2, H2O) . It is almost transparent in water .科学的研究の応用

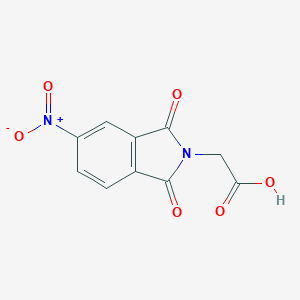

Peptide Architectures through C–H Activation Stapling

Specific Scientific Field

This application falls under the field of Biochemistry and Medicinal Chemistry .

Summary of the Application

The peptide “H-Ala-Trp-Ala-OH” can be used in the preparation of unique constrained peptides featuring a covalent bond between tryptophan and phenylalanine or tyrosine residues . These peptides show high degrees of specificity in their biological action .

Methods of Application

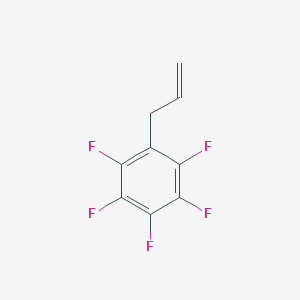

The preparation of such peptides is achieved in solution and on solid phase directly from the corresponding sequences having an iodo-aryl amino acid through an intramolecular palladium-catalysed C–H activation process .

Results or Outcomes

The application of this new stapling method to relevant biologically active compounds has been reported . However, the specific results or quantitative data were not provided in the source .

Esterase-Sensitive Cyclic Prodrugs of Peptides

Specific Scientific Field

This application is in the field of Pharmaceutical Research .

Summary of the Application

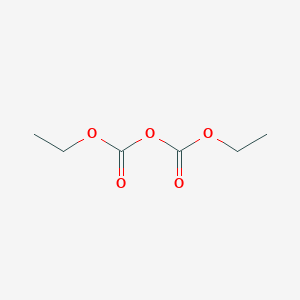

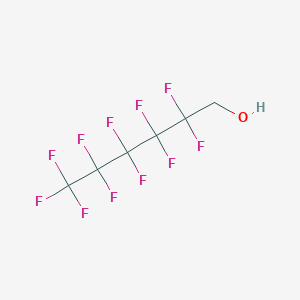

The peptide “H-Ala-Trp-Ala-OH” can be used in the preparation of a cyclic acyloxyalkoxycarbamate prodrug of a model hexapeptide . This approach is used to enhance the membrane permeation of the peptide and stabilize it to metabolism .

Methods of Application

The conversion to the linear hexapeptide was studied at 37°C in aqueous buffered solutions and in various biological milieus having measurable esterase activities . The transport and metabolism characteristics were assessed using the Caco-2 cell culture model .

Results or Outcomes

The cyclic prodrug was significantly more stable than the hexapeptide and at least 76-fold more able to permeate . The parent peptide was released from the prodrug by an apparent esterase-catalyzed reaction, sensitive to paraoxon inhibition .

Requirement for Metalloendoprotease in Exocytosis

Specific Scientific Field

This application is in the field of Cell Biology .

Summary of the Application

The peptide “H-Ala-Trp-Ala-OH” has been used in studies investigating the role of metalloendoprotease in exocytosis, a process by which cells release substances .

Methods of Application

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Transepithelial Transport and Stability in Blood Serum

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

The peptide “H-Ala-Trp-Ala-OH” has been used in studies investigating its transepithelial transport and stability in blood serum .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304231 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Trp-Ala-OH | |

CAS RN |

126310-63-2 | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-tryptophyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

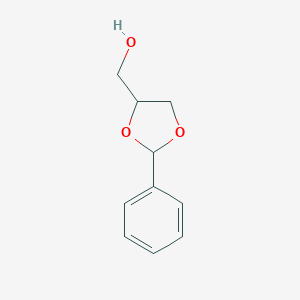

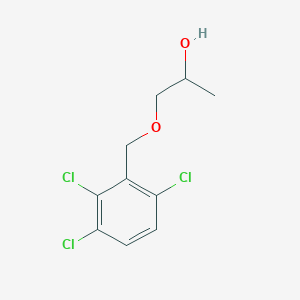

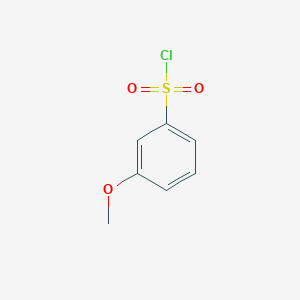

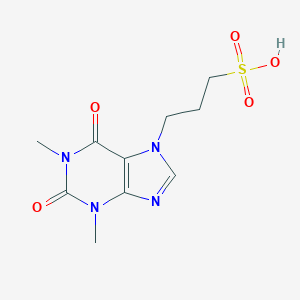

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。